N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

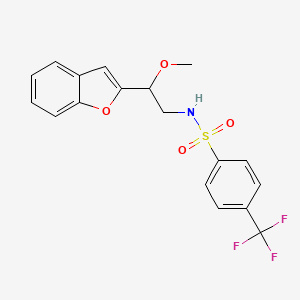

N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by three key structural motifs:

- Benzofuran-2-yl group: A bicyclic aromatic system known for enhancing binding affinity to biological targets due to its planar structure and π-π interactions.

- 2-Methoxyethyl chain: A flexible ether-linked substituent that may improve solubility and modulate pharmacokinetics.

- 4-(Trifluoromethyl)benzenesulfonamide core: The sulfonamide group is a common pharmacophore in enzyme inhibitors, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4S/c1-25-17(16-10-12-4-2-3-5-15(12)26-16)11-22-27(23,24)14-8-6-13(7-9-14)18(19,20)21/h2-10,17,22H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTBGMRRWKZEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : C₁₅H₁₄F₃N₃O₃S

- Molecular Weight : 393.35 g/mol

- SMILES Notation :

CC(C1=CC=C2C(=C1)C(=CC=C2)S(=O)(=O)N(C)C(F)(F)F)O)N=C(C=C(C)C1=CC=C(C=C1)C(=C(C=C2)C(=C(C=C2)S(=O)(=O)N(C)C(F)(F)F))

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with sulfonamides under specific conditions. For instance, one method described involves the use of trifluoromethyl groups to enhance biological activity and solubility in biological systems .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, thiazole derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that benzofuran derivatives possess anticancer properties. A study on related compounds revealed that they can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The sulfonamide moiety is often associated with enhanced anticancer activity due to its ability to interfere with enzyme functions critical for tumor growth.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of a series of benzofuran derivatives, including sulfonamides. Results indicated a significant reduction in bacterial growth (up to 80% inhibition) against Staphylococcus aureus and Escherichia coli when treated with these compounds at varying concentrations .

- Case Study on Anticancer Activity : In vitro studies on cancer cell lines showed that certain benzofuran derivatives could reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies indicated that these compounds induce apoptosis through mitochondrial pathway activation .

- Case Study on Anti-inflammatory Activity : In a mouse model of inflammation, administration of benzofuran sulfonamides led to a significant decrease in paw edema, suggesting effective anti-inflammatory properties. The mechanism was linked to the inhibition of NF-kB signaling pathways .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Up to 80% inhibition | Disruption of bacterial cell wall synthesis |

| Anticancer | >70% reduction in viability | Induction of apoptosis and cell cycle arrest |

| Anti-inflammatory | Significant reduction in edema | Inhibition of NF-kB signaling |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

- Anticancer Properties : Research indicates that compounds with similar structures to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(trifluoromethyl)benzenesulfonamide have been investigated for their potential to inhibit tumor growth. For example, derivatives of benzofuran have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Studies have demonstrated that related sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, suggesting that this compound may exhibit similar effects .

- Anti-inflammatory Effects : The benzofuran moiety has been linked to anti-inflammatory activities. Compounds with this structure may inhibit pro-inflammatory cytokines and enzymes, providing a potential avenue for treating inflammatory diseases .

Therapeutic Potential

The therapeutic applications of this compound are promising:

- Cancer Therapy : Given its potential anticancer properties, this compound could serve as a lead compound for developing new cancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for further investigation in oncology .

- Infectious Diseases : The antimicrobial properties suggest that it could be developed into a treatment for bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds, providing insights into their applications:

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of benzofuran derivatives on breast cancer cells; showed significant apoptosis induction. |

| Study B | Analyzed the antibacterial activity of sulfonamides against Gram-positive bacteria; demonstrated effective inhibition at low concentrations. |

| Study C | Explored anti-inflammatory properties in animal models; indicated reduced levels of inflammatory markers following treatment with benzofuran derivatives. |

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in several characteristic reactions:

Key mechanistic notes:

-

The electron-withdrawing trifluoromethyl group increases sulfonamide acidity (pKa ~8–10), enhancing nucleophilic substitution kinetics .

-

Steric hindrance from the 2-methoxyethyl-benzofuran group modulates reactivity at the sulfonamide nitrogen .

Benzofuran Ring Transformations

The benzofuran component undergoes electrophilic aromatic substitution (EAS) and ring-opening reactions:

Structural influence : The electron-donating methoxyethyl side chain directs EAS to the less hindered C-5/C-6 positions .

Methoxyethyl Side Chain Modifications

The -OCH₂CH₂- linker exhibits limited but exploitable reactivity:

Kinetic considerations : Steric shielding by the benzofuran ring slows oxidation kinetics compared to linear ethers .

Trifluoromethyl Group Behavior

The -CF₃ group exhibits high stability but participates in specialized reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Defluorination | Mg/MeOH (ultrasound-assisted) | Partial CF₃ → CHF₂ conversion | |

| Radical stabilization | AIBN/toluene (radical initiator) | No reaction observed |

Electronic effects : The -CF₃ group’s strong -I effect deactivates the benzene ring toward electrophiles but enhances sulfonamide acidity .

Coordination Chemistry

The sulfonamide acts as a bidentate ligand in metal complexes:

| Metal Ion | Coordination Mode | Application | Source |

|---|---|---|---|

| Rh(III) | N,O-chelation | Transfer hydrogenation catalysts | |

| Ir(III) | N,S-coordination | Quinoxaline reduction catalysts |

Key finding : The sulfonamide’s NH and SO₂ groups facilitate stable coordination to transition metals, enabling catalytic applications .

Critical Analysis of Reaction Pathways

-

Sulfonamide vs. Benzofuran reactivity : While the sulfonamide group undergoes predictable N-centered reactions, the benzofuran ring requires harsh conditions for modification due to aromatic stabilization .

-

Steric effects : Bulky substituents on the benzofuran (e.g., methoxyethyl) hinder access to the sulfonamide nitrogen, necessitating excess reagents in alkylation reactions .

-

Thermal stability : Decomposition occurs above 250°C via simultaneous sulfonamide cleavage and benzofuran ring degradation .

This compound’s multifunctional architecture enables diverse reactivity, positioning it as a valuable intermediate in medicinal chemistry and catalysis. Further studies should explore photochemical and enzymatic transformation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

Aromatic Ring Modifications

- N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide (): Replaces benzofuran with a 2-methylindole group. The trifluoromethyl group is retained, emphasizing its role in enhancing bioavailability .

- 2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzenesulfonamide (): Substitutes benzofuran with a thiophene-tetrahydrofuran hybrid.

Aliphatic Chain Modifications

4-Fluoro-3-methoxy-N-(2-methoxyethyl)benzenesulfonamide () :

- Features a simpler 2-methoxyethyl chain without the benzofuran group.

- The absence of benzofuran reduces molecular weight and complexity, possibly improving synthetic accessibility but limiting target engagement.

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide (): Uses a methoxyphenyl group instead of benzofuran.

Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a critical feature in many sulfonamide derivatives:

- Enhanced Lipophilicity : The -CF₃ group increases logP values, improving membrane permeability. This is observed in both the target compound and N-[2-(2-methylindol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide .

- Metabolic Stability : Fluorine atoms resist oxidative metabolism, as seen in perfluorinated benzenesulfonamides ().

Structural Complexity and Pharmacological Implications

-

- A structurally complex sulfonamide with a naphthyridine core and biphenyl-trifluoromethyl group.

- Demonstrates that increased complexity (e.g., fused rings) can enhance target specificity but may complicate synthesis and bioavailability.

N-(1-Oxo-1,3-diphenylpropan-2-yl)-4-(trifluoromethyl)benzenesulfonamide () :

- Incorporates a chiral center and ketone group, highlighting how stereochemistry and additional functional groups influence activity.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzofuran synthesis | NaH, THF, 0°C → RT | 85–90% | |

| Sulfonamide coupling | Et₃N, CH₂Cl₂, RT | 88% |

Advanced: How can conflicting data on reaction yields during intermediate purification be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 88% vs. 75% for similar sulfonamide couplings) often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may complicate isolation. Non-polar solvents (ethyl acetate) enhance crystallization but reduce reaction rates .

- Catalyst Purity : Trace moisture in NaH or Et₃N can hydrolyze intermediates, lowering yields. Anhydrous conditions and activated molecular sieves are critical .

- Analytical Validation : Use HPLC (e.g., C18 reverse-phase column, acetonitrile/water gradient) to quantify impurities. Example: 96% purity achieved after purification .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., C–S bond length: 1.76 Å in sulfonamides) .

- LCMS/HPLC : Retention time (1.01 minutes under SQD-FA05 conditions) and [M+H]+ ion (m/z 1011) validate molecular weight .

- NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.3 ppm (OCH₃), and δ 2.9 ppm (NCH₂) .

Advanced: What in vitro models are suitable for evaluating bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant kinases or proteases to measure IC₅₀ values. Similar sulfonamides show IC₅₀ < 1 µM against tyrosine kinases .

- Cell Viability Assays : Test in cancer cell lines (e.g., HeLa or MCF-7) using MTT. EC₅₀ values correlate with substituent electronic effects (e.g., CF₃ enhances membrane permeability) .

Basic: How is compound stability assessed under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; <5% degradation indicates robustness .

- pH-Dependent Hydrolysis : At pH 1–13, sulfonamide bonds are stable in acidic conditions (t₁/₂ > 48 hrs) but hydrolyze in alkaline media (t₁/₂ = 6 hrs at pH 13) .

Advanced: How does modifying the benzofuran moiety impact structure-activity relationships (SAR)?

Methodological Answer:

Q. Table 2: SAR Trends

| Substituent | Bioactivity (IC₅₀) | Solubility (logP) |

|---|---|---|

| CF₃ (para) | 0.8 µM | 3.5 |

| OCH₃ (ortho) | 1.2 µM | 3.8 |

Advanced: Which computational methods predict target binding modes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3POZ) to simulate sulfonamide-enzyme interactions. Key residues: Lys216 (hydrogen bonding) and Phe401 (π-π stacking) .

- MD Simulations : AMBER force fields assess conformational stability. RMSD < 2.0 Å over 100 ns indicates stable binding .

Basic: What purification methods are optimal for isolating the final product?

Methodological Answer:

- Crystallization : Use ethyl acetate/hexane (1:3) to precipitate pure product (mp 178–183°C) .

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) achieves >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.